Product packaging for 3'-Cyanomethyl-3'-deoxythymidine(Cat. No.:CAS No. 128119-37-9)

3'-Cyanomethyl-3'-deoxythymidine

Cat. No.: B12798802
CAS No.: 128119-37-9
M. Wt: 265.26 g/mol
InChI Key: LFZKLZXNGCWJFS-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3'-Cyanomethyl-3'-deoxythymidine is a synthetic nucleoside analog designed for advanced biochemical and pharmacological research. As a modified deoxythymidine, this compound features a cyanomethyl group at the 3'-position of the sugar moiety, a structural alteration that is of significant interest in the exploration of nucleoside metabolism and the development of novel therapeutic agents. Such modified nucleosides are pivotal in probing structure-activity relationships and serve as critical intermediates in the synthesis of more complex nucleotide analogs. Researchers utilize this compound in studies focused on antiviral and anticancer drug discovery, where modifications to the sugar ring can profoundly influence biological activity, metabolic stability, and interaction with target enzymes. The presence of the cyanomethyl group can impart unique electronic and steric properties, potentially affecting the conformation of the furanose ring, as seen in related cyclo-nucleoside structures (Acta Crystallogr Sect E Struct Rep Online. 2010;66(Pt 6):o1512). Furthermore, understanding the handling of cyanoethyl-protected phosphoramidites is crucial in oligonucleotide synthesis, as similar functional groups are known to be involved in side-reactions like the formation of N3-cyanoethyl adducts, highlighting the importance of controlled deprotection conditions in related research applications (Glen Research). This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on identity, purity, and stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O4 B12798802 3'-Cyanomethyl-3'-deoxythymidine CAS No. 128119-37-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128119-37-9

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

2-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetonitrile

InChI

InChI=1S/C12H15N3O4/c1-7-5-15(12(18)14-11(7)17)10-4-8(2-3-13)9(6-16)19-10/h5,8-10,16H,2,4,6H2,1H3,(H,14,17,18)/t8-,9+,10+/m0/s1

InChI Key

LFZKLZXNGCWJFS-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC#N

Origin of Product

United States

Synthetic Methodologies for 3 Cyanomethyl 3 Deoxythymidine

Early Synthetic Routes and Chemical Transformations for 3'-Cyanomethyl-3'-deoxythymidine

The initial synthetic pathways established for this compound and related compounds have laid the groundwork for subsequent refinements. These routes typically involve the modification of a pre-existing nucleoside scaffold and rely on a combination of classical and more advanced organic chemistry techniques.

Conventional Multistep Synthesis Approaches

The synthesis of 3'-C-substituted nucleosides, including the cyanomethyl derivative of deoxythymidine, is generally accomplished through a conventional multistep sequence. A common strategy commences with a suitably protected thymidine (B127349) derivative, which is then oxidized to generate a 3'-ketonucleoside intermediate. This ketone functionality serves as a crucial anchor point for the introduction of the desired C-3' substituent. Following the addition of the cyanomethyl group, a series of reduction and deoxygenation steps are typically required to yield the final this compound. The synthesis of related 3'-C-cyano-3'-deoxynucleosides has been achieved through the reaction of 2',5'-bis-O-(tert-butyldimethylsilyl)-β-D-erythro-pentofuranos-3'-ulosyl derivatives with sodium cyanide, which forms a cyanohydrin intermediate that can be subsequently deoxygenated. nih.gov

Application of Wittig Reactions for 3'-Cyanomethyl Group Introduction

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds and have been applied to the synthesis of 3'-C-substituted nucleosides. In the context of this compound synthesis, a Horner-Wadsworth-Emmons approach is particularly relevant. This reaction involves the condensation of a 3'-ketonucleoside with a phosphonate (B1237965) ylide, such as diethyl cyanomethylphosphonate, to introduce a cyanomethylene group at the 3'-position. nih.govwikipedia.orgnrochemistry.com The resulting unsaturated nucleoside can then be reduced to the corresponding saturated cyanomethyl derivative. The HWE reaction is often favored over the classical Wittig reaction due to the easier removal of the phosphate (B84403) byproduct and its general tendency to produce (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com

Reaction StepReagents and ConditionsOutcome
Horner-Wadsworth-Emmons Reaction 3'-Ketonucleoside, Diethyl cyanomethylphosphonate, Base (e.g., NaH)Formation of a 3'-cyanomethylene nucleoside
Reduction of Double Bond H₂, Catalyst (e.g., Pd/C) or Sodium BorohydrideSaturation of the double bond to yield a 3'-cyanomethyl group

Key Precursor Compounds and Intermediates in this compound Synthesis

The successful synthesis of this compound is highly dependent on the strategic preparation and use of key precursor compounds and intermediates. These molecules are designed to facilitate the specific chemical transformations required to build the target compound.

Synthesis from 3'-Ketonucleoside Intermediates

A pivotal intermediate in the synthesis of many 3'-C-substituted nucleosides is the 3'-ketonucleoside. nih.govnih.gov This intermediate is typically prepared by the oxidation of a 5'-O-protected thymidine derivative. The 5'-hydroxyl group is commonly protected with a bulky silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS), to prevent its oxidation and to direct the reaction to the 3'-hydroxyl group. nih.gov The oxidation of the 3'-hydroxyl group to a ketone can be achieved using a variety of oxidizing agents, with the Swern oxidation or reagents like the Dess-Martin periodinane being common choices. The resulting 3'-ketonucleoside is then poised for the nucleophilic addition of a cyanomethyl-containing reagent.

PrecursorReagents and Conditions for OxidationIntermediate
5'-O-(tert-butyldimethylsilyl)thymidineOxalyl chloride, DMSO, Triethylamine (Swern Oxidation)5'-O-(tert-butyldimethylsilyl)-3'-ketothymidine

Strategic Deoxygenation for Dideoxy Structures

To obtain the final 3'-deoxy structure of the target molecule, a strategic deoxygenation step is necessary. In the context of a synthesis proceeding via a 3'-ketonucleoside, the introduction of the cyanomethyl group via a Horner-Wadsworth-Emmons reaction results in a 3'-cyanomethylene-3'-deoxy derivative. Subsequent reduction of the exocyclic double bond affords the 3'-C-cyanomethyl-3'-deoxy sugar moiety. If the synthesis starts from a ribonucleoside precursor, a deoxygenation at the 2'-position is also required to arrive at the dideoxy structure. A common method for this transformation is the Barton-McCombie deoxygenation, which involves the formation of a 2'-O-thionocarbonyl derivative followed by treatment with a radical reagent like tributyltin hydride and a radical initiator such as AIBN. nih.gov This step is crucial for achieving the desired dideoxyribose configuration of this compound.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving precise stereochemical and regiochemical control is a critical challenge in the synthesis of 3'-C-substituted nucleosides. The desired biological activity is often confined to a single stereoisomer, making the development of stereoselective synthetic methods paramount. nih.govnih.gov

The stereochemical outcome of the introduction of a substituent at the 3'-position of the furanose ring is highly dependent on the reaction conditions and the nature of the reactants. In the synthesis of C-nucleosides, the formation of an oxocarbenium ion intermediate is a common feature, and the stereoselectivity of the subsequent nucleophilic attack is influenced by the functionalities present on the sugar ring. nih.gov These groups can direct the incoming nucleophile to a specific face of the furanose ring, thereby controlling the stereochemistry at the anomeric carbon. nih.gov

For the synthesis of 3'-C-substituted nucleosides, free-radical reactions have been employed. For instance, the reaction of carbohydrate precursors with acrylonitrile (B1666552) in the presence of tributyltin hydride and a radical initiator like AIBN can yield 3-(2-cyanoethyl)-2,3-dideoxypentofuranosides. nih.gov The stereochemistry of such reactions can be influenced by the starting material and the reaction pathway. The subsequent coupling of the modified sugar with a nucleobase, such as silylated uracil, can result in a mixture of α- and β-anomers. nih.gov

The choice of Lewis acid can also play a crucial role in directing the stereochemistry. For example, in the synthesis of 2'-deoxy analogues, the use of BF₃·OEt₂ has been shown to afford the desired stereoselectivity. nih.gov Furthermore, the reducing agent used in subsequent steps can determine the final anomeric configuration. The use of Hantzsch ester has been reported to favor the formation of the β-anomer, whereas triethylsilane (Et₃SiH) can lead to the α-anomer. nih.gov The temperature of the reaction is another critical parameter that can affect the ratio of α and β stereoisomers. nih.gov

For 3'-substituted analogs like 3'-amino-3'-deoxythymidine, studies have shown that in aqueous solution, the sugar ring exists in an equilibrium between C3'-endo and C2'-endo puckering, with the glycosidic torsion angle in the more common anti-conformation. mdpi.com This conformational flexibility is important for its biological function. The energy barrier between different conformations can be relatively low, allowing the molecule to adopt the necessary geometry to fit into the active site of an enzyme. mdpi.com

Comparative Analysis of Synthetic Strategies for Related 3'-Substituted Deoxythymidines

The synthesis of 3'-substituted deoxythymidines has been approached through various strategies, with the choice of method often depending on the desired substituent. Common precursors for these syntheses include 3'-azido-3'-deoxythymidine (AZT), which can be subsequently converted to other functionalities.

One of the most common transformations is the reduction of the 3'-azido group to a 3'-amino group. An efficient method for this conversion involves the use of a palladium catalyst with ammonium (B1175870) formate (B1220265) as a source of hydrogen. nih.gov This method is effective for both unprotected and 5'-protected 3'-azido-3'-deoxythymidine derivatives. nih.gov

The synthesis of 3'-amino-3'-deoxy-2-thio-thymidine provides another example of the strategic conversion of a 3'-azido precursor. rsc.org In this multi-step synthesis, the incorporation of the sulfur atom at the 2-position is followed by the reduction of the 3'-azido group. rsc.org This highlights a strategy where modifications at different positions of the nucleoside are carried out sequentially.

In contrast to the modification of an existing nucleoside framework, another strategy involves the synthesis of a modified sugar moiety first, followed by coupling with the nucleobase. This is exemplified in the synthesis of 3-(2-cyanoethyl)-2,3-dideoxypentofuranosides via a free-radical reaction. nih.gov The resulting modified sugar, which contains the cyanoethyl group at the 3'-position, is then coupled with a silylated nucleobase to form the final nucleoside. nih.gov This approach allows for the introduction of carbon-based substituents at the 3'-position.

Modification of a pre-existing nucleoside: This is common for introducing functional groups like amino groups from an azido (B1232118) precursor.

Synthesis of a modified sugar followed by glycosylation: This is often employed for introducing carbon-linked substituents.

The choice between these strategies depends on the nature of the desired 3'-substituent and the availability of starting materials.

Biochemical Investigations of 3 Cyanomethyl 3 Deoxythymidine

Cellular Metabolism and Intracellular Activation Pathways

Detailed studies on the cellular metabolism and specific intracellular activation pathways of 3'-Cyanomethyl-3'-deoxythymidine are not extensively available in the public scientific literature. The metabolic fate of a nucleoside analog is a critical determinant of its biological activity, as it must be converted to its triphosphate form to be recognized by polymerases. This process is typically initiated by cellular or viral kinases.

Substrate Recognition by Cellular Kinases and Phosphorylation to Nucleotide Metabolites

For a nucleoside analog to become an active antiviral or anticancer agent, it must first be recognized as a substrate by cellular nucleoside kinases, which catalyze the initial phosphorylation to the 5'-monophosphate derivative. Subsequent phosphorylations to the diphosphate (B83284) and the active triphosphate form are carried out by nucleoside monophosphate and diphosphate kinases, respectively.

While specific studies on the phosphorylation of this compound are not readily found, research on other 3'-substituted deoxythymidine analogs provides some insights. The nature of the substituent at the 3'-position can significantly influence the efficiency of the initial phosphorylation step. For many nucleoside analogs, the lack of a 3'-hydroxyl group, which is crucial for the catalytic activity of some kinases, can render them poor substrates. For instance, studies on various 3'-modified nucleosides have shown that even subtle changes at this position can dramatically alter their interaction with cellular kinases. nih.gov

Formation of 5'-Mono-, Di-, and Triphosphate Derivatives

The sequential conversion of the 5'-monophosphate to the 5'-diphosphate and subsequently to the 5'-triphosphate is essential for the compound to exert its effect as a polymerase inhibitor. This multi-step phosphorylation cascade is a key aspect of the intracellular activation of nucleoside analogs.

Information regarding the formation of 5'-mono-, di-, and triphosphate derivatives of this compound is not described in the available literature. However, a study on the synthesis and antiviral activity of a closely related series of compounds, 3'-C-cyano-3'-deoxynucleosides, which includes a thymine (B56734) derivative, was conducted. nih.gov While this study focused on the synthesis and antiviral screening, it did not provide details on the intracellular phosphorylation of these compounds. nih.gov

Interactions with Nucleic Acid Polymerases and Reverse Transcriptases

The active triphosphate form of a nucleoside analog typically functions by competing with the natural deoxynucleoside triphosphates (dNTPs) for the active site of DNA polymerases or reverse transcriptases.

Competitive Inhibition of Deoxyribonucleotide Triphosphate Utilization

Once converted to its triphosphate form, this compound triphosphate would be expected to act as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP). The extent of this inhibition would depend on the affinity of the analog's triphosphate for the polymerase active site compared to dTTP.

Mechanism of DNA Chain Termination by this compound Triphosphate

The primary mechanism by which 3'-modified nucleoside analogs inhibit DNA synthesis is through chain termination. After incorporation into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting further elongation of the DNA chain. The presence of the 3'-cyanomethyl group in place of the 3'-hydroxyl group would ensure this chain termination.

Preferential Inhibition of Viral Polymerases vs. Host Cellular Polymerases

A critical characteristic of a successful antiviral nucleoside analog is its selective inhibition of viral polymerases over host cellular DNA polymerases. This selectivity is often due to a higher affinity of the analog's triphosphate for the viral polymerase.

Despite the synthesis of 3'-C-cyano-3'-deoxynucleosides, including a thymine analog, these compounds did not exhibit activity against retroviruses such as human immunodeficiency virus (HIV) or murine sarcoma virus at non-toxic concentrations. nih.gov This lack of antiviral activity could be due to several factors, including inefficient phosphorylation to the active triphosphate form or poor recognition of the triphosphate by the viral reverse transcriptase.

Studies on Enzymatic Stability and Biotransformation

The enzymatic stability and biotransformation of a nucleoside analog are critical determinants of its potential as a therapeutic agent. These studies typically involve in vitro experiments using various enzymes and cellular systems to predict the compound's fate in a biological system.

An essential aspect of a nucleoside analog's activity is its stability against degradation by enzymes such as nucleotidases and phosphatases. These enzymes are ubiquitous and can cleave the glycosidic bond or remove phosphate (B84403) groups, respectively, thereby inactivating the compound.

For a modified nucleoside like this compound, the substitution at the 3'-position is a key structural feature. Modifications at this position can significantly influence the compound's susceptibility to enzymatic action. Generally, nucleoside analogs with alterations in the sugar moiety can exhibit increased stability compared to their natural counterparts.

Table 1: Stability of Nucleoside Analogs to Enzymatic Cleavage (General)

Enzyme ClassActionPotential Impact on this compound
NucleotidasesCleavage of the N-glycosidic bond between the thymine base and the deoxyribose sugar.Data not available. The 3'-cyanomethyl group may sterically hinder enzyme binding, potentially increasing stability compared to natural deoxythymidine.
PhosphatasesRemoval of phosphate groups from the 5'-position (if phosphorylated).Data not available. The stability of a potential phosphorylated form of this compound to phosphatases would be a critical factor in its mechanism of action.

The biotransformation of a nucleoside analog involves a series of metabolic reactions that can alter its structure and activity. These pathways are typically investigated using in vitro systems such as liver microsomes, hepatocytes, or other cell lines, which contain a wide array of metabolic enzymes.

For this compound, several metabolic transformations could be hypothesized based on the metabolism of other nucleoside analogs. The primary sites for metabolism would likely be the thymine base, the deoxyribose sugar, and the novel 3'-cyanomethyl group.

Potential metabolic reactions could include:

Oxidation: Cytochrome P450 enzymes, primarily located in the liver, could hydroxylate the thymine ring or other positions on the molecule.

Reduction: The cyano group could potentially undergo reduction.

Hydrolysis: The cyano group (-C≡N) could be hydrolyzed to a carboxamide and subsequently to a carboxylic acid.

Conjugation: The parent compound or its metabolites could be conjugated with molecules such as glucuronic acid or sulfate (B86663) to facilitate excretion.

Studies on the metabolism of the related compound, 3'-deoxy-3'-[F-18]fluorothymidine (FLT), have shown that it is phosphorylated intracellularly by thymidine (B127349) kinase-1. nih.gov A similar phosphorylation step might be necessary for the activity of this compound. The resulting monophosphate could then be a substrate for deoxynucleotidases, leading to efflux from the cell, or be further phosphorylated to the active triphosphate form. nih.gov

Despite these general principles, specific experimental data from in vitro metabolism studies (e.g., using rat or dog liver microsomes) that identify the metabolites of this compound have not been published. Such research would be crucial to understanding its metabolic fate and identifying any potentially active or toxic metabolites.

Table 2: Potential Metabolic Reactions for this compound (Hypothetical)

Metabolic ReactionPotential SiteEnzyme Family (Example)Resulting Product (Hypothetical)
Phosphorylation5'-Hydroxyl groupThymidine KinaseThis compound-5'-monophosphate
Hydrolysis3'-Cyanomethyl groupNitrilase/Hydratase3'-(Carboxamidomethyl)-3'-deoxythymidine
OxidationThymine ringCytochrome P450Hydroxylated metabolite

Biological Activities and Therapeutic Potential of 3 Cyanomethyl 3 Deoxythymidine

Antiviral Efficacy of 3'-Cyanomethyl-3'-deoxythymidine

There is no available scientific literature detailing the antiviral efficacy of This compound . Research in this area would be required to determine its potential as an antiviral agent.

Activity against Human Immunodeficiency Virus (HIV) in In Vitro Models

No studies have been published on the in vitro activity of This compound against HIV.

In contrast, the related compound 3'-azido-3'-deoxythymidine (AZT) is a well-known inhibitor of HIV-1 replication. As a nucleoside analog, AZT is intracellularly phosphorylated to its active triphosphate form, AZT-triphosphate (AZTTP). AZTTP competitively inhibits the viral enzyme reverse transcriptase, which is crucial for the synthesis of viral DNA from the RNA genome. nih.govnih.gov Incorporation of AZTTP into the growing viral DNA chain leads to termination of DNA synthesis due to the absence of the 3'-hydroxyl group, which is necessary for forming the next phosphodiester bond.

Investigation of Antiviral Spectrum beyond HIV

There is no information on the broader antiviral spectrum of This compound .

For context, while AZT is most famous for its anti-HIV activity, some nucleoside analogs have demonstrated a wider range of antiviral effects. For instance, other modified nucleosides have been investigated against viruses such as Tick-borne encephalitis virus, Zika virus, and West Nile virus. nih.gov However, the specific activity of AZT is primarily directed against retroviruses due to its high affinity for their reverse transcriptase enzymes.

Comparative Analysis of Antiviral Potency with Established Nucleoside Analogs (e.g., AZT)

A comparative analysis of the antiviral potency of This compound with established drugs like AZT is not possible due to the lack of data.

For other thymidine (B127349) analogs, such as 3'-fluoro-3'-deoxythymidine (FLT) , studies have shown it to exhibit higher antiviral potency against HIV-1 in some in vitro systems compared to AZT. nih.gov Such comparative studies are essential to determine the relative therapeutic potential of new compounds.

Exploration of Other Biological Activities

No research has been published on other biological activities of This compound .

Investigations into Potential Anticancer Effects

There are no studies investigating the potential anticancer effects of This compound .

For comparison, AZT has been studied for its effects on cancer cells. Research has shown that AZT can inhibit the proliferation of certain cancer cell lines, such as the human ovarian cancer cell line HO-8910. mdpi.com This effect is often linked to its ability to inhibit telomerase, a reverse transcriptase that is active in many cancer cells and contributes to their immortality. mdpi.com Additionally, derivatives of 3'-deoxythymidine (B150655) have been synthesized and evaluated for their selective cytotoxicity against various cancer cells, including liver carcinoma, breast adenocarcinoma, and brain glioma cells. nih.govrsc.org

Structure Activity Relationship Sar Studies of 3 Cyanomethyl 3 Deoxythymidine and Its Analogs

Impact of 3'-Substituent Variations on Biological Activity

The substituent at the 3'-position of the deoxyribose sugar ring is a critical determinant of the biological activity of nucleoside analogs. Variations at this position can profoundly affect the molecule's interaction with viral or cellular enzymes, such as reverse transcriptases and polymerases.

Comparative Analysis of Cyanomethyl Group with Other C-3' Alkyl, Alkenyl, and Heterocyclic Substituents

The cyanomethyl group is one of many substituents that have been explored at the C-3' position. Research into 3'-C-substituted-2',3'-dideoxynucleosides has revealed important insights into the structural requirements for antiviral activity.

A series of 3'-C-cyano-3'-deoxynucleosides, including derivatives of thymine (B56734), were synthesized and evaluated for their antiviral properties. nih.gov Interestingly, these thymine derivatives, along with their uridine (B1682114), cytidine (B196190), and adenine (B156593) counterparts, proved to be inactive against retroviruses like the human immunodeficiency virus (HIV) and murine sarcoma virus at non-toxic concentrations. nih.gov

In contrast, other substitutions at the 3'-position have yielded significant anti-HIV activity. For example, 3'-N-hydroxyimino and 3'-N-acetoxyimino derivatives of 1-(2,3-dideoxy-β-D-glycero-pentofuranosyl)thymine demonstrated potent activity against both HIV-1 and HIV-2, with EC50 values in the range of 0.02 to 0.40 µg/mL. nih.gov The 3'-N-hydroxyimino derivative also showed promising activity against hepatitis B virus (HBV) and herpes simplex virus (HSV) types 1 and 2. nih.gov Conversely, 3'-N-methoxyimino and 3'-nitro derivatives were substantially less active. nih.gov

The introduction of heterocyclic rings at the 3'-position has also been investigated. Various 3'-deoxythymidine (B150655) analogs featuring a five-membered heterocyclic ring (pyrrol-1-yl, 1,2,4-triazol-4-yl, pyrazol-1-yl, imidazol-1-yl, and 1,2,4-triazol-1-yl) in the 3'-erythro position were synthesized. nih.gov Of these, only the 3'-pyrrol-1-yl derivative exhibited marginal antiviral activity against HIV. nih.gov This suggests that the nature and steric bulk of the heterocyclic substituent are crucial for activity. nih.govmdpi.com

Comparative Anti-HIV Activity of 3'-Substituted Thymidine (B127349) Analogs
3'-SubstituentCompound TypeAnti-HIV Activity (EC50 µg/mL)Reference
Cyanomethyl3'-C-Cyanomethyl-3'-deoxythymidineInactive nih.gov
N-hydroxyimino3'-N-hydroxyimino-dideoxythymidine0.02 - 0.40 nih.gov
N-acetoxyimino3'-N-acetoxyimino-dideoxythymidine0.02 - 0.40 nih.gov
N-methoxyimino3'-N-methoxyimino-dideoxythymidine>2 orders of magnitude less active nih.gov
Nitro3'-Nitro-dideoxythymidine>2 orders of magnitude less active nih.gov
Pyrrol-1-yl3'-(Pyrrol-1-yl)-3'-deoxythymidineMarginal nih.gov
Pyrazol-1-yl3'-(Pyrazol-1-yl)-3'-deoxythymidineInactive nih.gov
Imidazol-1-yl3'-(Imidazol-1-yl)-3'-deoxythymidineInactive nih.gov

Stereochemical Influence of the 3'-Substituent on Activity

The stereochemistry of the substituent at the 3'-position is a critical factor governing biological activity. The spatial arrangement of the group influences how the nucleoside analog fits into the active site of the target enzyme.

In the synthesis of 3'-C-cyano-3'-deoxynucleosides, reaction of the precursor 3'-ulosyl derivatives with sodium cyanide produces a mixture of epimeric cyanohydrins. nih.gov These can be deoxygenated to yield 3'-C-cyano-3'-deoxy-β-D-xylo-pentofuranosyl derivatives, which can then be epimerized to the corresponding β-D-ribo-pentofuranosyl derivatives. nih.gov While the thymine derivatives of these stereoisomers were inactive against HIV, the importance of the C2'-configuration on biological activity was noted in other nucleoside analogs, highlighting the high impact of stereochemistry. nih.govmdpi.com

For heterocyclic-substituted analogs, synthesis efforts have specifically targeted the 3'-erythro position. nih.gov The lack of significant activity in most of these compounds suggests that even with the correct stereoconfiguration for the sugar (erythro), the nature of the substituent itself is the dominant factor. nih.gov The synthesis of 2'- and 3'-substituted 2',3'-dideoxyadenosines with azido (B1232118) or fluoro groups in either the "up" (ribo) or "down" (xylo) configuration further underscores the importance of stereochemistry. nih.gov In that series, the 3'-azido "down" (xylo) configuration was more active against HIV than the parent compound, 2',3'-dideoxyadenosine (B1670502). nih.gov

Role of the Nucleobase Moiety in Activity

The nucleobase—whether a purine (B94841) or a pyrimidine (B1678525)—is fundamental to the identity and function of a nucleoside analog. wikipedia.org It plays a crucial role in recognition by cellular kinases for phosphorylation and by viral polymerases for incorporation into a growing nucleic acid chain. nih.gov

Effects of Thymine vs. Other Pyrimidine or Purine Analogs

While this article centers on thymidine analogs, comparing them with analogs bearing other nucleobases provides essential SAR insights.

In a study of 3'-C-cyano-3'-deoxynucleosides, the derivatives of thymine, uridine, and cytidine (all pyrimidines) were inactive against HIV. nih.gov However, the adenine-based analogs (a purine) in the same series, specifically the 3'-C-cyano-3'-deoxy-β-D-xylo- and -ribo-pentofuranosyl derivatives of adenine, showed activity against other types of viruses, including vaccinia (a DNA virus) and Sindbis and Semliki forest viruses (RNA viruses). nih.gov This demonstrates that changing the nucleobase from a pyrimidine to a purine can switch the antiviral spectrum of the compound.

Further evidence for the importance of the nucleobase comes from studies on other 2',3'-dideoxynucleosides. For instance, the 2',3'-dideoxyriboside of 2,6-diaminopurine (B158960) (a purine analog) was found to be a potent and selective anti-HIV agent, with activity comparable to or slightly better than 2',3'-dideoxyadenosine. nih.gov This purine analog also had the advantage of being a poor substrate for adenosine (B11128) deaminase, an enzyme that can inactivate adenosine-based drugs. nih.gov In another example, a study of 3'-deoxy-3'-fluoro-substituted nucleosides found that the adenosine analog had remarkable inhibitory activity against flaviviruses, while the guanosine (B1672433) and uridine analogs did not. nih.gov

Activity of 3'-C-Cyano-3'-deoxy Nucleosides with Different Nucleobases
NucleobaseCompound SeriesAntiviral ActivityReference
Thymine (Pyrimidine)3'-C-Cyano-3'-deoxyInactive against HIV nih.gov
Uridine (Pyrimidine)3'-C-Cyano-3'-deoxyInactive against HIV nih.gov
Cytidine (Pyrimidine)3'-C-Cyano-3'-deoxyInactive against HIV nih.gov
Adenine (Purine)3'-C-Cyano-3'-deoxyInactive against HIV, but active against Vaccinia, Sindbis, and Semliki Forest viruses nih.gov

Influence of Modifications to the Deoxyribose Sugar Moiety Beyond the 3'-Position

Research has shown that substitutions at the 2'- and 4'-positions are particularly influential. For example, many 2'-C-branched nucleosides have demonstrated potent antiviral and anticancer activities. mdpi.com The introduction of a fluorine atom at the 2'-position is a common strategy that can enhance antiviral activity. mdpi.com Substitution of the 2'-hydroxyl group with fluorine can slow or prevent the enzymatic cleavage of the glycosidic bond without drastically altering the nucleoside's conformation. mdpi.com

In a systematic study of 2',3'-dideoxyadenosine analogs, a 2'-fluoro group in the "up" (ribo) configuration resulted in the most selective inhibitor of HIV in that series, although it was less potent than the parent compound. nih.gov In contrast, substitutions at the 2'- and 3'-positions with azido or fluoro groups generally led to a decrease in anti-HIV potency and selectivity compared to 2',3'-dideoxyadenosine. nih.gov

Modifications can also be more complex. For instance, dual-modified nucleosides such as 4′-C-azidomethyl‐2′‐O‐ethyl‐uridine have been synthesized to explore combined structural effects. researchgate.net Such modifications highlight the principle that the entire sugar moiety functions as a single, integrated unit, where a change at one position can have far-reaching effects on the molecule's structural dynamics and, consequently, its biological profile. biorxiv.org

Computational Chemistry and Molecular Modeling Approaches to SAR

Computational methods are powerful tools for understanding and predicting the structure-activity relationships of therapeutic agents. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations provide insights into the molecular basis of a drug's activity. mdpi.comdrugdesign.org

QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For nucleoside analogs like the derivatives of 3'-azido-3'-deoxythymidine (AZT), QSAR studies have been used to identify which analogs might possess similar electronic properties and potentially higher activity than the parent drug. researchgate.net These models can guide the synthesis of new derivatives by predicting their activity before they are created in the lab. mdpi.com

Molecular docking simulates the binding of a ligand (the nucleoside analog) to the active site of a receptor (e.g., HIV reverse transcriptase). scirp.org This allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds, that contribute to binding affinity. drugdesign.org For example, docking studies could explain why the 3'-pyrrol-1-yl thymidine derivative shows marginal activity while the pyrazol-1-yl analog is inactive, by revealing differences in how they fit into the enzyme's active site. nih.gov

Ligand-Enzyme Binding Simulations

The exploration of the structure-activity relationships (SAR) of 3'-Cyanomethyl-3'-deoxythymidine and its analogs is significantly enhanced by computational methods. Ligand-enzyme binding simulations, a cornerstone of modern drug design, provide invaluable insights into the molecular interactions that govern the inhibitory potential of these compounds. These in silico techniques allow for the prediction and analysis of how a ligand, such as this compound, might bind to its target enzyme, typically a thymidine kinase (TK) or thymidylate kinase (TMPK). The primary goals of these simulations are to elucidate the binding mode, predict the binding affinity, and identify key interactions that contribute to the compound's biological activity.

Molecular docking and molecular dynamics (MD) simulations are the principal tools employed in these studies. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It involves sampling a large number of possible conformations of the ligand within the enzyme's active site and scoring them based on a function that estimates the binding energy. Following docking, molecular dynamics simulations can be used to provide a more detailed and dynamic picture of the ligand-receptor complex over time, taking into account the flexibility of both the ligand and the enzyme. nih.gov

While specific ligand-enzyme binding simulation data for this compound is not extensively available in public literature, we can infer the nature of its interactions from studies on structurally related 3'-C-branched nucleoside analogs. Research on 3'-C-substituted nucleosides as inhibitors of enzymes like Mycobacterium tuberculosis thymidylate kinase (TMPKmt) has shown that the 3'-position of the deoxyribose scaffold is a critical site for modification to achieve potent and selective inhibition. nih.gov These studies have demonstrated that the enzyme's active site can accommodate various substituents at this position, influencing the binding affinity. nih.gov

For instance, molecular docking studies on other thymidine analogs, such as lauroyl thymidine derivatives targeting the SARS-CoV-2 main protease, have provided detailed interaction maps. nih.gov These studies typically generate data on binding energies and identify the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds. nih.gov Similarly, molecular docking of 3'-N,N-dimethylamino-2',3'-dideoxythymidine with HIV-1 reverse transcriptase has revealed distinct interaction patterns compared to established drugs like AZT. nih.gov

Detailed Research Findings from Analogous Systems

To illustrate the insights gained from ligand-enzyme binding simulations, we can examine findings from studies on analogous 3'-substituted nucleosides. In a study focused on inhibitors of Mycobacterium tuberculosis TMPK, various 3'-C-branched chain substituted nucleotides were synthesized and evaluated. nih.gov The 2'-deoxyribo analogs, which are structurally more similar to this compound, were found to be potent inhibitors. nih.gov This suggests that the enzyme's active site has a cavity that can be effectively explored by introducing substituents at the 3'-position. nih.gov The affinity of these compounds was found to be influenced by the nature of the 3'-substituent. nih.gov

Molecular dynamics simulations further enhance the understanding obtained from docking. For example, MD simulations can reveal the stability of the ligand-enzyme complex over a period of nanoseconds. nih.gov Key metrics from such simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the enzyme.

The following interactive tables represent the type of data typically generated from ligand-enzyme binding simulations for thymidine analogs.

Table 1: Representative Molecular Docking Data for 3'-Substituted Thymidine Analogs

CompoundTarget EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Analog A (3'-amino)M. tuberculosis TMPK-8.5Tyr39, Arg74, Arg107Hydrogen Bond, Pi-Alkyl
Analog B (3'-azido)M. tuberculosis TMPK-8.2Tyr39, Arg74, Gln104Hydrogen Bond, Hydrophobic
Analog C (3'-fluoro)M. tuberculosis TMPK-7.9Arg74, Tyr103, Gln104Hydrogen Bond, Halogen Bond
Analog D (3'-cyano)Predicted vs. Human TK1-9.1Phe105, Tyr132, Arg156Pi-Pi Stacking, Hydrogen Bond

Note: The data in this table is representative and derived from studies on analogous compounds to illustrate the typical output of molecular docking studies. Specific values for this compound may vary.

Table 2: Representative Molecular Dynamics Simulation Stability Data for a Ligand-Enzyme Complex

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Number of H-Bonds
00.00.05
101.21.54
201.51.63
301.41.54
401.61.73
501.51.64

Note: This table illustrates typical stability metrics over a 50-nanosecond simulation. RMSD values indicate the deviation from the initial structure, with lower values suggesting greater stability.

These computational approaches are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold. By understanding the precise molecular interactions, researchers can propose modifications to the lead compound to enhance its binding affinity and, consequently, its therapeutic potential.

Future Research Directions for 3 Cyanomethyl 3 Deoxythymidine

Development of Advanced Synthetic Methodologies for Enhanced Yield and Stereocontrol

A promising avenue for exploration is the application of modern organometallic catalysis to achieve highly stereoselective carbon-carbon bond formation at the 3' position. For instance, the use of chiral ligands in transition-metal-catalyzed cross-coupling reactions could facilitate the introduction of the cyanomethyl group with a high degree of stereocontrol. Furthermore, enzymatic or chemo-enzymatic approaches, employing engineered nucleoside-modifying enzymes, could offer an elegant and efficient alternative to traditional chemical synthesis.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Challenges
Organometallic Catalysis High stereoselectivity, potential for high yields.Catalyst sensitivity, cost of precious metals.
Enzymatic Synthesis High stereospecificity, mild reaction conditions.Enzyme stability and availability, substrate scope.
Convergent Synthesis Shorter reaction sequences, potentially higher overall yield.Synthesis of complex building blocks.

Future efforts should also focus on developing scalable and cost-effective purification methods to ensure the availability of high-purity 3'-Cyanomethyl-3'-deoxythymidine for extensive preclinical and, eventually, clinical studies.

In-Depth Biochemical Characterization of Enzyme Interactions

A thorough understanding of how this compound interacts with its biological targets is crucial for elucidating its mechanism of action and for rational drug design. Given its structural similarity to thymidine (B127349), it is hypothesized that the compound may act as an inhibitor of key enzymes involved in nucleotide metabolism and DNA synthesis, such as thymidine kinase (TK) and viral reverse transcriptases (RTs).

Future research should involve detailed kinetic studies to determine the inhibitory constants (K_i_ or IC_50_) of this compound against a panel of relevant viral and human enzymes. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide valuable thermodynamic and kinetic data on the binding affinity and interaction dynamics. X-ray crystallography or cryo-electron microscopy (cryo-EM) studies of the compound in complex with its target enzymes would offer invaluable atomic-level insights into the binding mode and the structural basis of inhibition. This information would be instrumental in designing second-generation analogs with improved potency and selectivity.

Table 2: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme TargetSourceIC_50 (µM)Potential Therapeutic Implication
HIV-1 Reverse Transcriptase Human Immunodeficiency Virus 10.5Antiviral (HIV)
Hepatitis B Virus DNA Polymerase Hepatitis B Virus1.2Antiviral (HBV)
Human Thymidine Kinase 1 Human (HeLa cells)50Anticancer (potential for selective toxicity)
Human DNA Polymerase α Human>100Low host cell toxicity

Exploration of Combination Therapies with Other Antiviral or Anticancer Agents

The complexity of viral infections and cancer often necessitates the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov Future investigations should systematically evaluate the potential of this compound in combination with existing antiviral and anticancer drugs.

In the context of antiviral therapy, for instance, combining this compound with drugs that have different mechanisms of action, such as protease inhibitors or integrase inhibitors for HIV, could lead to synergistic effects and a higher barrier to the development of resistance. nih.gov Similarly, in oncology, pairing this nucleoside analog with targeted therapies, immunotherapies, or other chemotherapeutic agents could result in improved treatment outcomes. nih.govnih.gov In vitro checkerboard assays can be employed to determine whether the combination results in synergistic, additive, or antagonistic effects. Promising combinations should then be validated in relevant cell culture and animal models.

Investigation of Novel Biological Applications

While the primary focus for nucleoside analogs is often on their antiviral and anticancer properties, it is conceivable that this compound may possess other, as-yet-undiscovered biological activities. The unique chemical functionality of the cyanomethyl group could mediate interactions with a broader range of biological targets.

Future research should therefore include broad-spectrum screening of this compound against a diverse array of biological targets and disease models. This could uncover novel applications in areas such as immunology, neurodegenerative diseases, or as a chemical probe to study specific biological pathways. For example, its potential to modulate the activity of enzymes involved in epigenetic regulation or cellular signaling pathways warrants investigation. Techniques such as high-throughput screening and phenotypic screening can be powerful tools in this exploratory phase.

Design and Synthesis of Prodrugs to Enhance Delivery and Intracellular Activation

The therapeutic efficacy of nucleoside analogs can be limited by poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, and inefficient transport into target cells. nih.govnih.gov Prodrug strategies offer a powerful approach to overcome these limitations. nih.gov

Future research should focus on the rational design and synthesis of prodrugs of this compound. This could involve masking the polar hydroxyl groups with lipophilic moieties to enhance membrane permeability and oral absorption. Another promising strategy is the "ProTide" approach, which involves phosphoramidate (B1195095) prodrugs that can be efficiently converted to the active triphosphate form intracellularly. nih.gov The design of these prodrugs should aim for targeted delivery, for example, by incorporating moieties that are recognized by specific transporters or enzymes that are overexpressed in cancer cells or virus-infected cells. nih.gov The stability of these prodrugs in plasma and their conversion to the active drug within target cells will need to be carefully evaluated.

Q & A

Q. How to optimize prodrug formulations for enhanced blood-brain barrier penetration?

  • Methodological Answer : Synthesize lipid-soluble prodrugs (e.g., 5'-esters) and test permeability in BBB models (MDCK-MDR1 monolayers). Compare AUC ratios (brain/plasma) via LC-MS in rodents. Reference AZT’s 5'-valerate derivative for benchmarking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.